

DFT analysis of transition states in 1,1-dibromocyclopropane ring opening

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Compound of Interest

Compound Name: **1,1-Dibromocyclopropane**

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An in-depth analysis of the transition states in the thermal ring-opening of **1,1-dibromocyclopropane** is crucial for understanding the stereochemical outcome of this electrocyclic reaction. This guide provides a comparative overview of the conrotatory and disrotatory pathways, underpinned by theoretical principles and supported by computational data from analogous systems. The information is intended for researchers, scientists, and professionals in drug development interested in the mechanistic aspects of strained-ring chemistry.

Theoretical Framework: Conrotatory vs. Disrotatory Pathways

The thermal ring-opening of a cyclopropane is a classic example of an electrocyclic reaction governed by the Woodward-Hoffmann rules. The breaking of a carbon-carbon sigma bond results in the formation of a pi-system. For a cyclopropyl system, which involves two electrons in the breaking sigma bond, the thermal process is predicted to proceed via a disrotatory motion of the terminal groups. In this pathway, the two methylene groups rotate in opposite directions (one clockwise, one counter-clockwise). The alternative, a conrotatory motion where both groups rotate in the same direction, is thermally forbidden but photochemically allowed.

Density Functional Theory (DFT) analysis is a powerful tool to quantify the energy barriers associated with these pathways and to elucidate the geometries of the corresponding transition states. While specific comparative data for the parent **1,1-dibromocyclopropane** is scarce in

published literature, computational studies on substituted gem-dihalocyclopropanes provide valuable insights.

Comparative Analysis of Transition State Data

Due to the absence of direct comparative studies on **1,1-dibromocyclopropane** in the available literature, we present data from a closely related system to illustrate the energetic demands of such a ring-opening reaction. A computational study on a glycal-derived gem-dibromocyclopropane model revealed a significant energy barrier for the spontaneous, thermal ring-opening.

Reaction Pathway	System	Activation Free Energy (ΔG^\ddagger)	Computational Method
Spontaneous Ring Opening	Model gem-dibromocyclopropane	45 kcal/mol	M06-2X/6-311+G(d,p)

Note: This data is for a substituted dibromocyclopropane and serves as an illustrative example of the high activation energy required for the thermal cleavage of the C-C bond in such systems.[\[1\]](#)

The high activation barrier is consistent with the general stability of cyclopropane rings at moderate temperatures. The Woodward-Hoffmann rules predict that the transition state leading to the disrotatory product would be significantly lower in energy than the transition state for the forbidden conrotatory pathway in a thermal reaction. The gem-dibromo substitution is expected to influence the activation barrier and the geometry of the transition state due to steric and electronic effects, but the underlying principles of orbital symmetry conservation are expected to hold.

Experimental and Computational Protocols

The determination of transition states and activation energies for reactions like the ring-opening of **1,1-dibromocyclopropane** involves a standardized computational workflow using quantum chemical methods.

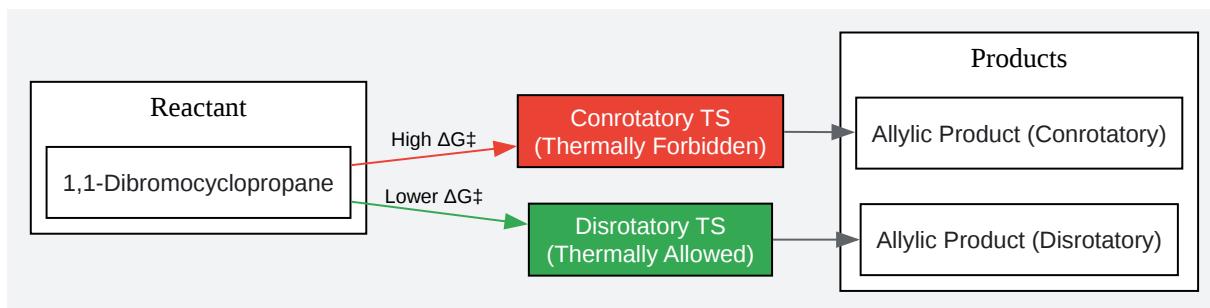
Computational Methodology:

A typical protocol for the DFT analysis of the transition states would involve the following steps:

- Geometry Optimization: The ground state geometry of the reactant (**1,1-dibromocyclopropane**) and the expected products (isomers of 2,3-dibromopropene) are optimized to find their minimum energy structures. A common and reliable method for this is the B3LYP or M06-2X functional with a Pople-style basis set such as 6-31G(d) or a larger one like 6-311+G(d,p) for greater accuracy.
- Transition State Search: A search for the transition state (TS) structures for both the conrotatory and disrotatory pathways is performed. This is typically initiated from a guess structure and optimized using an algorithm like the Berny algorithm to locate a first-order saddle point on the potential energy surface.
- Frequency Calculations: Vibrational frequency calculations are performed on all optimized structures. A stable minimum (reactant, product) will have zero imaginary frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (i.e., the breaking of the C-C bond and rotation of the methylene groups). These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to calculate the Gibbs free energy of activation (ΔG^\ddagger).
- Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the located transition state correctly connects the reactant to the desired product, an IRC calculation is performed. This calculation maps the minimum energy path downhill from the transition state, ensuring it leads to the appropriate reactant and product wells.
- Software: These calculations are typically carried out using quantum chemistry software packages such as Gaussian, ORCA, or Spartan.

Visualization of Reaction Pathways

The logical flow from the reactant to the products through the distinct conrotatory and disrotatory transition states can be visualized as follows.

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Caption: Reaction pathway for the thermal ring-opening of **1,1-dibromocyclopropane**.

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References

- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
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